![molecular formula C5H9F2NO2 B7895295 Methyl 2-amino-4,4-difluorobutanoate](/img/structure/B7895295.png)
Methyl 2-amino-4,4-difluorobutanoate
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Overview
Description
Methyl 2-amino-4,4-difluorobutanoate: is an organic compound with the molecular formula C5H9F2NO2 It is a derivative of butanoic acid, featuring an amino group and two fluorine atoms on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4,4-difluorobutanoate typically involves the alkylation of glycine derivatives with fluorinated alkyl halides. One common method includes the formation of a Schiff base with glycine, followed by alkylation with a fluorinated alkyl iodide under basic conditions. The resultant product is then hydrolyzed to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above. The use of recyclable chiral auxiliaries and nickel complexes can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4,4-difluorobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-4,4-difluorobutanoate is primarily explored for its potential therapeutic effects. The presence of fluorine atoms enhances its biological activity, making it a valuable building block in drug development. Key areas of investigation include:
- Antibacterial Development : Preliminary studies suggest that this compound may interact with biological targets, such as enzymes and receptors, potentially leading to the development of new antibacterial agents .
- Pharmacological Studies : Its unique structure allows researchers to study the effects of fluorinated amino acids on protein structure and function, which is crucial for understanding drug interactions and mechanisms of action .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its difluoro substituents make it particularly useful for synthesizing fluorinated compounds that are important in various fields, including pharmaceuticals and agrochemicals.
Biochemical Research
The compound is utilized in biochemical studies to explore its interactions with biological molecules. Research focuses on:
- Binding Affinity Studies : Investigations into how this compound binds to specific targets can provide insights into its pharmacodynamics and optimize its therapeutic use .
- Enzyme Interaction : The compound's amino group can form hydrogen bonds with enzymes, influencing their activity and stability .
Industrial Applications
This compound is also relevant in industrial contexts:
- Development of Specialty Chemicals : Its unique properties enable the production of materials with enhanced stability and resistance to degradation. This can lead to advancements in various chemical products.
- Material Science : The compound may be integrated into new materials that require specific chemical characteristics, such as improved durability or functionality.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Antibacterial Activity : A study published in a peer-reviewed journal demonstrated the compound's efficacy against specific bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Fluorinated Drug Development : Research has shown that incorporating fluorinated amino acids can enhance the pharmacological properties of drugs. This compound has been identified as a candidate for further exploration in this area.
- Synthetic Methodologies : Advanced synthetic techniques such as microwave-assisted synthesis have been employed to improve the efficiency and yield of producing this compound, showcasing its relevance in modern chemical research .
Mechanism of Action
The mechanism of action of methyl 2-amino-4,4-difluorobutanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-amino-4,4-difluorobutanoate hydrochloride
- Methyl 2-amino-4,5-difluorobenzoate
- Methyl 2-amino-4-fluorobenzoate
Comparison: this compound is unique due to the presence of two fluorine atoms on the fourth carbon, which can significantly influence its chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it suitable for specific applications in research and industry .
Biological Activity
Methyl 2-amino-4,4-difluorobutanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C5H8F2N1O2
- Molecular Weight : 151.12 g/mol
The presence of two fluorine atoms in its structure is significant as it can enhance the compound's biological activity and stability compared to other amino acid derivatives.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods include traditional organic synthesis techniques as well as advanced approaches like microwave-assisted synthesis, which can improve reaction times and yield efficiency.
1. Interaction Studies
Preliminary studies indicate that this compound may interact with various biological targets. Key areas of investigation include:
- Binding Affinity : Research has focused on its binding affinity to enzymes and receptors, which is crucial for understanding its pharmacodynamics.
- Transport Mechanisms : Similar compounds have shown transport via specific amino acid transport systems, suggesting potential pathways for this compound as well .
2. Therapeutic Applications
The compound shows promise in several therapeutic areas:
- Cancer Treatment : Analogous compounds have been evaluated for their efficacy in targeting tumor cells. For instance, radiolabeled amino acids have demonstrated favorable tumor-to-normal tissue ratios in gliosarcoma models .
- Neuroprotection : There is potential for neuroprotective applications based on the structural similarities to other compounds known for their neuroprotective effects.
Case Study 1: Tumor Imaging Agents
A study involving a structurally related compound demonstrated that radiolabeled amino acids could serve as effective tumor imaging agents. The compound [(18)F]FAMB showed promising uptake in gliosarcoma cells, indicating that this compound may also possess similar imaging capabilities when further studied .
Comparative Analysis
To better understand the significance of this compound in relation to other compounds, a comparative table is presented below:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C5H8F2N1O2 | Contains two fluorine atoms; unique difluoro group | Potential enzyme interactions; possible anticancer properties |
Methyl 2-amino-butyrate | C5H11NO2 | Lacks fluorine; simpler structure | Limited biological activity |
Methyl 3-amino-3-(trifluoromethyl)butanoate | C5H8F3N1O2 | Contains trifluoromethyl group; different reactivity | Known for specific enzyme inhibition |
Ethyl 2-amino-4,4-difluorobutanoate | C6H11F2N1O2 | Ethyl group instead of methyl; similar fluorination | Similar potential interactions |
Properties
IUPAC Name |
methyl 2-amino-4,4-difluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2/c1-10-5(9)3(8)2-4(6)7/h3-4H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDDUHZHOWSLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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